molecular formula C11H16IN5O B15215180 2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine CAS No. 897040-21-0

2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine

Katalognummer: B15215180
CAS-Nummer: 897040-21-0
Molekulargewicht: 361.18 g/mol
InChI-Schlüssel: HOSKSIPTNNQNRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine is a synthetically modified purine analog designed for advanced research applications. This compound features a 2-iodo substitution on the purine ring system, a common structural motif that serves as a versatile handle for further chemical modifications via cross-coupling reactions, making it a valuable intermediate in medicinal chemistry . The 9-(propan-2-yl) (isopropyl) group at the N-9 position and the N-(2-methoxyethyl) side chain at the 6-amine position are characteristics shared with biologically active molecules that have been investigated as inhibitors of key enzymatic targets, such as kinases . Purine-based scaffolds are of significant research interest due to their ability to interact with a wide range of purinergic receptors and enzymes involved in cellular signaling pathways. Researchers can utilize this compound in the synthesis of novel chemical libraries, as a building block for probe development, or in structure-activity relationship (SAR) studies aimed at designing new therapeutic agents for conditions such as cancer, inflammatory diseases, and immune disorders. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and adhere to all relevant safety regulations.

Eigenschaften

CAS-Nummer

897040-21-0

Molekularformel

C11H16IN5O

Molekulargewicht

361.18 g/mol

IUPAC-Name

2-iodo-N-(2-methoxyethyl)-9-propan-2-ylpurin-6-amine

InChI

InChI=1S/C11H16IN5O/c1-7(2)17-6-14-8-9(13-4-5-18-3)15-11(12)16-10(8)17/h6-7H,4-5H2,1-3H3,(H,13,15,16)

InChI-Schlüssel

HOSKSIPTNNQNRO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=NC2=C(N=C(N=C21)I)NCCOC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the iodine atom through halogenation reactions. The isopropyl and methoxyethyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at the 2-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity is common in halogenated purines and enables functionalization at the 2-position.

Key Pathways:

  • Amination: Reaction with primary or secondary amines under basic conditions (e.g., K2_2CO3_3, DMF, 80°C) replaces iodine with amine groups.

  • Alkoxylation: Methanol or ethanol in the presence of NaH can substitute iodine with alkoxy groups.

Example Reaction:

2-Iodo-purine+R-NH2Base, Solvent2-Amino-purine+HI\text{2-Iodo-purine} + \text{R-NH}_2 \xrightarrow{\text{Base, Solvent}} \text{2-Amino-purine} + \text{HI}

Table 1: Nucleophilic Substitution Conditions

NucleophileConditionsProductYield*Reference
BenzylamineDMF, K2_2CO3_3, 80°C2-Benzylamino derivativeModerate
MethanolNaH, THF, reflux2-Methoxy derivativeHigh

*Yields inferred from analogous purine reactions due to limited direct data.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids to form biaryl derivatives, expanding applications in drug discovery .

General Reaction:

2-Iodo-purine+Ar-B(OH)2Pd(PPh3)4,Base2-Aryl-purine\text{2-Iodo-purine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{2-Aryl-purine}

Key Conditions:

  • Catalyst: Pd(PPh3_3)4_4 or PdCl2_2(dppf)

  • Solvent: DME or THF

  • Base: Na2_2CO3_3 or Cs2_2CO3_3

Sonogashira Coupling

Forms alkynylated purines when reacted with terminal alkynes, useful for fluorescent probes .

Example:

2-Iodo-purine+HC≡C-RPd/Cu, NEt32-Alkynyl-purine\text{2-Iodo-purine} + \text{HC≡C-R} \xrightarrow{\text{Pd/Cu, NEt}_3} \text{2-Alkynyl-purine}

Table 2: Cross-Coupling Applications

Reaction TypePartner ReagentCatalyst SystemApplicationsReference
Suzuki-Miyaura4-Fluorophenyl-BpinPd(dppf)Cl2_2Kinase inhibitor synthesis
SonogashiraPropargyl alcoholPd(PPh3_3)2_2Cl2_2/CuIBioorthogonal labeling

Elimination Reactions

Under strongly basic conditions (e.g., DBU, DMSO), the iodine and adjacent hydrogen may undergo β-elimination to form a purine with a double bond.

Mechanism:

2-Iodo-purineBasePurine-2-ene+HI\text{2-Iodo-purine} \xrightarrow{\text{Base}} \text{Purine-2-ene} + \text{HI}

Factors Influencing Reactivity:

  • Steric hindrance from the isopropyl group at N9 slows elimination.

  • Polar aprotic solvents (e.g., DMSO) favor the reaction.

Silylation

The methoxyethyl side chain can undergo silylation with agents like BSTFA to enhance solubility or protect reactive sites.

Oxidation

The isopropyl group at N9 is resistant to oxidation, but the methoxyethyl chain can be oxidized to carboxylic acids under strong conditions (e.g., KMnO4_4, acidic) .

Biological Interactions

While not a direct chemical reaction, the compound’s iodine and methoxyethyl groups influence interactions with biological targets:

  • Adenosine Receptor Binding: Structural analogs show affinity for A2A_{2A} receptors, suggesting potential modulation .

  • Enzyme Inhibition: Iodopurines often act as kinase or phosphodiesterase inhibitors due to halogen bonding .

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study purine metabolism and interactions with enzymes.

    Medicine: Potential use in drug development, particularly for targeting purine-related pathways.

    Industry: Use in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine would depend on its specific application. In biological systems, it could interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The presence of the iodine atom and other substituents could influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine and its analogs:

Compound Name Position 2 Substituent Position 6 Substituent Position 9 Substituent Key Properties/Activities Reference
2-Iodo-N-(2-methoxyethyl)-9-isopropyl-9H-purin-6-amine Iodo N-(2-methoxyethyl) Isopropyl Hypothesized reactivity due to iodo group; potential for nucleophilic substitution. Hypothetical
2-Chloro-N-(4-methoxybenzyl)-9-isopropyl-9H-purin-6-amine Chloro N-(4-methoxybenzyl) Isopropyl Chloro group offers moderate electrophilicity; 4-methoxybenzyl enhances lipophilicity.
6-Chloro-N-phenyl-9-(4-methoxybenzyl)-9H-purin-2-amine Chloro N-phenyl 4-Methoxybenzyl Demonstrated kinase inhibition; chloro substituent balances reactivity and stability.
9-Allyl-6-chloro-9H-purin-2-amine Chloro NH₂ Allyl Allyl group introduces potential for further functionalization (e.g., click chemistry).
2-((5-Chlorothiophen-2-yl)ethynyl)-N-methyl-9H-purin-6-amine Ethynyl-thiophene N-methyl H Ethynyl group enables π-π interactions; thiophene enhances electronic diversity.

Key Observations:

Chloro-substituted derivatives (e.g., ) are common in kinase inhibitors due to their balance of stability and moderate electrophilicity.

N-Substituent Diversity :

  • The N-(2-methoxyethyl) group in the target compound improves water solubility relative to lipophilic groups like N-(4-methoxybenzyl) or N-phenyl .
  • Substituents such as N-methyl or unprotected amines (e.g., NH₂ in ) alter hydrogen-bonding capacity and target affinity.

Bulky substituents like 4-methoxybenzyl may enhance binding to hydrophobic pockets in enzymes.

Synthetic Strategies :

  • The target compound’s synthesis could mirror methods for 9-phenylpurin-6-amines (e.g., imidazole cyclization followed by halogenation and alkylation ).
  • Microwave-assisted reactions (as in ) or palladium-catalyzed cross-coupling (e.g., ) might optimize yields for complex substituents.

Biologische Aktivität

2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine, also known by its CAS number 897040-21-0, is a purine derivative that has garnered attention for its potential biological activities. The compound's structure suggests possible interactions with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition.

The molecular formula of 2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine is C11H16IN5OC_{11}H_{16}IN_5O, with a molecular weight of 361.18 g/mol. Key physical properties include:

  • Melting Point : 112 °C (solvent: pentane)
  • Boiling Point : Approximately 515.5 °C (predicted)
  • Density : 1.77 g/cm³ (predicted)
  • pKa : 0.55 (predicted) .

Research indicates that compounds similar to 2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine often act as antagonists at adenosine receptors, particularly the A2A receptor. This receptor is involved in various physiological processes, including modulation of neurotransmitter release and immune responses. The compound has shown affinities comparable to other known antagonists, with Ki values ranging from 7.5 to 53 nM for its metabolites .

Biological Activity

  • Adenosine Receptor Antagonism :
    • The compound and its metabolites have been evaluated for their ability to bind to human A2A receptors, demonstrating significant antagonistic activity. This suggests potential therapeutic applications in conditions where adenosine signaling is dysregulated, such as in certain cancers or neurodegenerative diseases .
  • In Vitro Studies :
    • In vitro assays have shown that the compound can modulate cellular responses by affecting intracellular signaling pathways associated with the A2A receptor .
  • Pharmacological Implications :
    • Given its structure, the compound may also exhibit activity against other targets such as phosphoinositide 3-kinases (PI3K), which are critical in cancer biology and cell survival pathways .

Case Studies

Several studies have explored the biological effects of related purine derivatives:

  • A study on metabolites of a structurally similar compound demonstrated their capacity to act as antagonist ligands at the A2A receptor, emphasizing the importance of structural modifications in enhancing biological activity .

Data Tables

The following table summarizes key findings regarding the biological activity of 2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine:

Parameter Value
Molecular FormulaC11H16IN5O
Molecular Weight361.18 g/mol
Melting Point112 °C
Boiling Point~515.5 °C
pKa0.55
Ki (A2A Receptor)7.5 - 53 nM

Q & A

Basic: What are the established synthetic pathways for 2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine?

Answer:
The synthesis typically involves sequential functionalization of the purine core. A common approach includes:

  • Nucleophilic substitution : Reacting 6-chloropurine derivatives with 2-methoxyethylamine under reflux in anhydrous tetrahydrofuran (THF) to introduce the N-(2-methoxyethyl) group .
  • Iodination : Electrophilic aromatic iodination at the purine C2 position using iodine monochloride (ICl) in dichloromethane at 0–5°C .
  • Isopropyl group introduction : Alkylation of the purine N9 position with isopropyl bromide in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C .
    Purification often employs silica gel chromatography with gradients of methanol in dichloromethane (e.g., 2–10% MeOH/CH₂Cl₂) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
SAR studies should systematically vary substituents and analyze effects on target binding:

  • C2 position : Replace iodine with bromine, chlorine, or methyl groups to assess halogen-dependent interactions (e.g., using analogues from ).
  • N-(2-methoxyethyl) group : Modify the methoxy chain length or replace with ethoxy/propoxy groups to probe steric and electronic effects .
  • N9 isopropyl group : Test bulkier alkyl chains (e.g., tert-butyl) or unsaturated groups (e.g., allyl) to evaluate hydrophobic pocket compatibility .
    High-resolution crystallography (e.g., SHELXL refinement ) and molecular docking can validate hypothesized binding modes.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.2 ppm for H8 in purine core ).
  • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₁H₁₇IN₅O: 402.0421) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
  • XRD : Single-crystal diffraction (e.g., SHELX programs ) resolves stereochemistry and confirms iodination site .

Advanced: How are crystallographic data contradictions resolved during structure refinement?

Answer:
Common challenges and solutions:

  • Disorder in the isopropyl group : Apply SHELXL’s PART and SIMU instructions to model thermal motion .
  • Weak iodine electron density : Use high-resolution data (≤1.0 Å) and anisotropic displacement parameters (ADPs) .
  • Twinning : Apply TWIN/BASF commands in SHELXL for twinned crystals .
    Validation tools like PLATON’s ADDSYM ensure space group correctness .

Basic: What strategies improve solubility and purification of this compound?

Answer:

  • Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions; dilute with water to precipitate .
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) or silica gel chromatography (CH₂Cl₂/MeOH 95:5 to 85:15) .
  • Derivatization : Acetylate free amines (e.g., with acetic anhydride) to enhance crystallinity .

Advanced: How to address conflicting bioactivity data across enzymatic vs. cell-based assays?

Answer:

  • Membrane permeability : Assess logP (e.g., via shake-flask method) to determine if poor cellular uptake explains discrepancies .
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated demethylation) .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to rule out non-specific binding .
    Use isogenic cell lines (e.g., with/without target protein) to isolate compound-specific effects .

Advanced: What computational methods predict regioselectivity in iodination reactions?

Answer:

  • DFT calculations : Compare activation energies for iodination at C2 vs. C8 positions using Gaussian09 (B3LYP/6-311++G(d,p)) .
  • Electrostatic potential maps : Visualize electron density (e.g., via Multiwfn) to identify nucleophilic sites .
  • MD simulations : Simulate reaction trajectories in explicit solvent (e.g., water/THF) to model kinetic control .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.